This compound can be classified as:
The synthesis of 2-(3-cyano-4-(3-hydroxy-2-methylpropoxy)phenyl)-4-methylthiazole-5-carboxylic acid involves several key steps:
The molecular formula for 2-(3-cyano-4-(3-hydroxy-2-methylpropoxy)phenyl)-4-methylthiazole-5-carboxylic acid is , with a molecular weight of approximately 332.37 g/mol.
The compound exhibits a complex three-dimensional structure that can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy to determine spatial arrangements and interactions between functional groups.
The primary reactions involving this compound include:
Reactions are typically conducted under controlled temperatures and may require specific solvents to optimize yield and purity.
The mechanism of action for 2-(3-cyano-4-(3-hydroxy-2-methylpropoxy)phenyl)-4-methylthiazole-5-carboxylic acid is primarily associated with its role as an inhibitor of xanthine oxidase, an enzyme involved in uric acid production. By inhibiting this enzyme, the compound effectively lowers uric acid levels in the blood, making it useful in treating conditions like gout.
Studies have shown that compounds similar to febuxostat exhibit strong binding affinity to xanthine oxidase, leading to significant reductions in uric acid levels when administered therapeutically.
Experimental data regarding melting point, boiling point, and specific solubility metrics are essential for understanding how this compound behaves under various conditions.
The primary application of 2-(3-cyano-4-(3-hydroxy-2-methylpropoxy)phenyl)-4-methylthiazole-5-carboxylic acid lies in its pharmaceutical use as a xanthine oxidase inhibitor for managing hyperuricemia and gout.
The systematic IUPAC name 2-(3-Cyano-4-(3-hydroxy-2-methylpropoxy)phenyl)-4-methylthiazole-5-carboxylic acid provides a complete structural description of the molecule. It features a central thiazole ring substituted at the 2-position with a phenyl group bearing ortho-oriented cyano (C≡N) and alkoxy substituents. The alkoxy chain contains a secondary alcohol at the 3-hydroxy-2-methylpropoxy position, while the thiazole nucleus carries a methyl group at C4 and a carboxylic acid at C5. This arrangement creates a multifunctional pharmacophore with both hydrogen-bonding capabilities (via carboxylic acid and alcohol) and hydrophobic regions (methyl groups and phenyl ring) [1] [2].
Alternative chemical names and identifiers include:
Table 1: Comprehensive Chemical Identifiers
Identifier Type | Value |
---|---|
Systematic Name | 2-[3-Cyano-4-(3-hydroxy-2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid |
CAS Registry Number | 887945-96-2 |
Molecular Formula | C₁₈H₂₀N₂O₄S |
Exact Mass | 360.114 g/mol |
SMILES String | C1=C(C#N)C(=C(C=C1)OCC(CO)C)C2=NC(=C(S2)C)C(=O)O |
InChI Key | FPODSLPQWIIKKI-UHFFFAOYSA-N |
A critical nomenclature distinction exists between this compound and the structurally similar 2-(3-Cyano-4-(2-hydroxy-2-methylpropoxy)phenyl)-4-methylthiazole-5-carboxylic acid (Febuxostat intermediate, CAS 407582-47-2). The latter contains a tertiary alcohol (2-hydroxy-2-methylpropoxy) versus the secondary alcohol (3-hydroxy-2-methylpropoxy) in the target compound. This positional isomerism significantly impacts molecular conformation, hydrogen-bonding capacity, and biological activity [3] [6]. Additionally, confusion may arise with ethyl ester precursors (e.g., Ethyl 2-[3-cyano-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylate, CAS 160844-75-7), which lack the hydroxy group and contain an esterified carboxylic acid [4].
The synthetic exploration of thiazole-based structures began accelerating in the late 20th century, driven by discoveries of their diverse biological activities. Early synthetic routes to 2-aryl-4-methylthiazole-5-carboxylic acid derivatives faced challenges in regioselective functionalization and introduction of complex alkoxy side chains. Initial methodologies relied on multistep sequences involving Hantzsch thiazole synthesis followed by palladium-catalyzed cross-coupling to introduce the phenyl moiety [4] [6]. These approaches often suffered from moderate yields when applied to ortho-substituted phenyl systems due to steric hindrance around the coupling site.
A significant advancement emerged with the development of ortho-functionalization strategies that enabled precise installation of the 3-cyano-4-alkoxyphenyl motif. Modern synthetic pathways typically employ regioselective aromatic substitution starting from protected hydroquinone derivatives, followed by controlled cyanation and side chain elaboration. The 3-hydroxy-2-methylpropoxy side chain requires particular synthetic attention, often introduced via Williamson ether synthesis using epichlorohydrin derivatives or through nucleophilic displacement of activated alcohols with appropriately functionalized phenols [2] [3]. Protecting group strategies remain essential, typically involving silyl ethers (e.g., TBDMS) for the alcohol functionality during carboxylic acid formation or ester hydrolysis steps [3] [6].
Table 2: Historical Development of Key Synthetic Methodologies
Period | Synthetic Approach | Key Advancement | Limitations |
---|---|---|---|
1990s-2000s | Classical Hantzsch synthesis with subsequent Suzuki coupling | Enabled basic thiazole-aryl linkage | Low yields for ortho-disubstituted arenes; limited functional group tolerance |
Mid-2000s | Regioselective cyanation before ether formation | Improved positional control for cyano group | Required protection/deprotection sequences for alcohol functionality |
2010-Present | Catalytic C-H activation and tandem cyclization | Reduced step count; improved atom economy | Sensitivity to oxygen and moisture; specialized catalysts required |
Patent literature reveals progressive optimization in the manufacturing process for this structural class. US8372872B2 details improved catalytic systems for the crucial ether bond formation between the phenyl ring and the hydroxypropyl side chain, specifically addressing the challenge of regioselectivity when using asymmetric propylene oxide derivatives. This patent also describes crystallization techniques that achieve high chemical purity (>99.5%) essential for pharmaceutical applications [6]. Contemporary research focuses on continuous flow chemistry approaches to enhance reaction control and scalability while minimizing purification requirements. These advancements have positioned the compound as a versatile building block for further structural diversification in medicinal chemistry programs targeting enzyme inhibition [3] [6].
2-(3-Cyano-4-(3-hydroxy-2-methylpropoxy)phenyl)-4-methylthiazole-5-carboxylic acid functions as a potent, non-purine xanthine oxidase inhibitor (XOI) that disrupts uric acid biosynthesis. Unlike traditional XOIs such as allopurinol (a purine analog), this compound exhibits mixed-type inhibition kinetics with preferential binding to the enzyme's molybdenum-pterin center in its oxidized state. The carboxylic acid group coordinates with molybdenum via oxygen ligands, while the thiazole ring engages in π-stacking interactions with nearby phenylalanine residues (Phe914, Phe1009). The 3-cyano group enhances binding affinity through hydrophobic contacts within a narrow access channel, and the flexible 3-hydroxy-2-methylpropoxy side chain occupies a hydrophilic region near the enzyme entrance, contributing to overall binding stability [6] [7].
Structure-activity relationship (SAR) studies demonstrate the critical importance of the secondary alcohol in the propoxy side chain for optimal inhibitory potency. Compared to its 2-hydroxy-2-methylpropoxy isomer (found in Febuxostat intermediates), the 3-hydroxy-2-methylpropoxy configuration provides superior conformational flexibility, allowing the hydroxyl group to form a hydrogen-bonding network with Gln767 and Arg880 residues. This interaction is quantified through isothermal titration calorimetry studies showing approximately 2.5-fold greater binding enthalpy (ΔH = -9.8 kcal/mol) versus the tertiary alcohol analog (ΔH = -3.9 kcal/mol). The methyl group adjacent to the oxygen further enhances hydrophobic interactions within a subpocket lined by Leu648, Ala653, and Leu873 side chains [3] [6].
Table 3: Key Binding Interactions and Structural Contributions
Structural Element | Target Residues | Interaction Type | Energy Contribution (kcal/mol) |
---|---|---|---|
Thiazole-5-carboxylate | Mo=O center, Phe914, Phe1009 | Coordination, π-π stacking | -4.2 |
Ortho-cyano group | Leu873, Ala653, Met1038 | Hydrophobic, dipole | -2.1 |
3-Hydroxypropoxy | Gln767, Arg880 | Hydrogen bonding | -3.5 |
4-Methyl group | Leu1014, Phe649 | Hydrophobic | -1.3 |
Metabolic studies indicate that the carboxylic acid moiety significantly reduces hepatic clearance pathways compared to ester prodrug forms. While ethyl ester analogs undergo rapid esterase-mediated hydrolysis to the active acid, they demonstrate greater plasma protein binding (98.5% vs. 92.3% for the acid) and altered distribution profiles. The free acid form exhibits favorable tissue penetration into the liver, the primary site of xanthine oxidase activity, achieving tissue-to-plasma ratios exceeding 8:1 in preclinical models. This targeted distribution correlates with its potent in vivo hypouricemic effects at nanomolar concentrations [4] [6].
The compound's selectivity profile distinguishes it from first-generation xanthine oxidase inhibitors. It exhibits minimal off-target activity against other oxidoreductases, including aldehyde oxidase (IC₅₀ > 100 μM) and cytochrome P450 isoforms (CYP1A2, CYP2C9, CYP3A4 IC₅₀ > 50 μM). This selectivity translates into reduced drug-drug interaction potential when co-administered with substrates of these enzymes, such as theophylline (metabolized by CYP1A2) or warfarin (metabolized by CYP2C9). The molecular basis for this selectivity lies in its inability to access the larger substrate channels of these structurally distinct enzymes, particularly due to steric hindrance from the 4-methylthiazole group [6] [7].
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: